1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine
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Overview
Description
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the triazole ring, as well as a methylbutan-1-amine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Alkylation: The triazole ring is then alkylated using ethyl and methyl halides under basic conditions to introduce the ethyl and methyl groups.
Attachment of the Side Chain: The final step involves the attachment of the 2-methylbutan-1-amine side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- 2-[(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
Uniqueness
1-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is unique due to its specific structural features, such as the combination of the triazole ring with the 2-methylbutan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H20N4 |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-5-7(3)9(11)10-12-8(6-2)13-14(10)4/h7,9H,5-6,11H2,1-4H3 |
InChI Key |
AODQRRYVZGDGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C(C(C)CC)N)C |
Origin of Product |
United States |
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